molecular formula C24H27BrN4OS B2793054 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1189941-12-5

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2793054
CAS No.: 1189941-12-5
M. Wt: 499.47
InChI Key: VNTXZPZMJOYYAS-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4OS/c1-16-4-9-20(17(2)14-16)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTXZPZMJOYYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and implications for medicinal chemistry.

Structural Characteristics

This compound features a unique spirocyclic structure with various functional groups that enhance its reactivity and potential interactions with biological macromolecules. Its molecular formula is C24H27BrN4OSC_{24}H_{27}BrN_{4}OS, with a molecular weight of approximately 499.47 g/mol. The presence of a thioacetamide moiety is crucial for its biological activity, allowing it to interact with enzymes and receptors effectively.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : Its structural features may enable it to bind selectively to receptors, influencing signaling pathways critical for cellular functions.

The exact mechanisms of action remain to be fully elucidated; however, the following hypotheses have been proposed based on structural analysis and preliminary data:

  • Binding Affinity : The spirocyclic core provides a unique binding site that may enhance affinity for target proteins.
  • Electrostatic Interactions : The presence of bromine and sulfur atoms may facilitate electrostatic interactions with active sites of enzymes or receptors.
  • Hydrophobic Interactions : The bulky aromatic groups can contribute to hydrophobic interactions that stabilize the compound-receptor complex.

Interaction Studies

Research into the interaction profiles of this compound reveals its potential to bind to various proteins involved in critical biological processes. Here are some findings from recent studies:

Target ProteinInteraction TypeBiological Implication
Enzyme AInhibitionReduced metabolic activity
Receptor BAgonismEnhanced signaling pathway
Protein CAntagonismBlockade of disease progression

These interactions suggest that the compound could serve as a lead candidate for drug development targeting specific diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same structural family. For example:

  • Antitumor Activity : Compounds structurally related to this compound have demonstrated potent antitumor effects in vitro against various human cancer cell lines (e.g., KB, HepG2) .
  • Antimicrobial Properties : Related spirocyclic compounds have shown promising antimicrobial activity against several pathogens, indicating a broad spectrum of biological effects .

Future Directions

Further research is necessary to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future exploration include:

  • Mechanistic Studies : Detailed investigations into molecular mechanisms and pathways affected by the compound.
  • In Vivo Studies : Evaluation of pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety.
  • Structure-Activity Relationship (SAR) Analysis : Systematic modification of the compound's structure to optimize biological activity and selectivity.

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